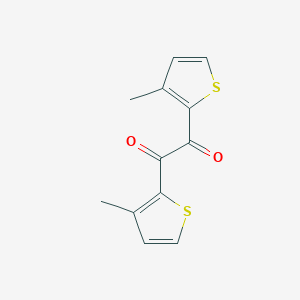

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Descripción general

Descripción

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of diarylethenes These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylthiophene, which undergoes a series of reactions to form the desired product.

Reaction Conditions: The key steps involve the formation of a diketone structure through oxidation reactions. Common reagents used include oxidizing agents such as potassium permanganate or chromium trioxide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced compounds.

Aplicaciones Científicas De Investigación

Chemistry and Material Science

BMTE serves as a building block for synthesizing photochromic materials and molecular switches . Its ability to undergo reversible photoisomerization allows it to change its physical properties upon exposure to light, making it suitable for applications in:

- Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties.

- Polymer Chemistry : Potential candidate for creating novel polymers with unique functionalities.

Medicinal Chemistry

Research indicates that BMTE exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies show that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Salmonella typhi | Inhibition observed |

| Bacillus subtilis | Inhibition observed |

- Antitumor Activity : Studies suggest that BMTE may induce cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma cells (MKN-45). The mechanism is thought to involve the generation of reactive oxygen species (ROS) and enzyme inhibition.

Industrial Applications

In industrial settings, BMTE can be utilized in:

- The production of advanced materials with photoactive properties.

- Developing light-responsive drug delivery systems that can release therapeutic agents upon light activation.

Case Studies

Several case studies have highlighted the efficacy of BMTE and related compounds:

-

Anticancer Activity Study :

- A study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments.

- Findings indicated enhanced cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.

-

Enzyme Inhibition Study :

- Research indicated that dione compounds can inhibit specific enzymes critical for cancer cell survival, providing a pathway for therapeutic development.

Mecanismo De Acción

The mechanism of action of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between different isomeric forms, leading to changes in its physical and chemical properties. This photoisomerization process is mediated by the interaction of light with the electronic structure of the compound, causing a rearrangement of its molecular configuration.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione

- 1,2-Bis(5-bromo-2-methylthiophen-3-yl)ethane-1,2-dione

- 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

Uniqueness

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in photoactive materials and molecular switches, where precise control over the compound’s behavior is essential.

Actividad Biológica

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS Number: 147951-24-4) is a synthetic compound with a molecular formula of CHOS and a molecular weight of approximately 250.33 g/mol. This compound belongs to the class of aromatic heterocycles and has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have demonstrated that compounds containing similar dione structures exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Salmonella typhi | Inhibition observed |

| Bacillus subtilis | Inhibition observed |

Antitumor Activity

The antitumor properties of this compound have been investigated in various studies. Compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cell lines. For example, research indicates that certain derivatives can induce cytotoxic effects comparable to established chemotherapeutics .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

-

Anticancer Activity :

- A study involving derivatives of dione compounds reported enhanced cytotoxic effects against gastric adenocarcinoma cells (MKN-45), indicating potential for development as anticancer agents .

- Another case study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments .

- Enzyme Inhibition :

The biological activity of this compound is thought to stem from its ability to interact with cellular targets through various mechanisms:

- Reactive Oxygen Species (ROS) : Some studies suggest that dione compounds can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Propiedades

IUPAC Name |

1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAXOUZIAQDEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370194 | |

| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147951-24-4 | |

| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.